molecular formula C14H12O B11904453 (R)-2-(Naphthalen-2-yl)-2,3-dihydrofuran

(R)-2-(Naphthalen-2-yl)-2,3-dihydrofuran

Cat. No.: B11904453
M. Wt: 196.24 g/mol
InChI Key: UKPUMDLVNAKFTB-CQSZACIVSA-N
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Description

®-2-(Naphthalen-2-yl)-2,3-dihydrofuran is an organic compound that features a naphthalene ring fused to a dihydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Naphthalen-2-yl)-2,3-dihydrofuran typically involves the reaction of naphthalene derivatives with furan derivatives under specific conditions. One common method involves the use of benzaldehyde and angelica lactone as starting materials, which undergo a series of reactions to form the desired compound .

Industrial Production Methods

Industrial production methods for ®-2-(Naphthalen-2-yl)-2,3-dihydrofuran often utilize flow microreactor systems. These systems allow for more efficient, versatile, and sustainable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-2-(Naphthalen-2-yl)-2,3-dihydrofuran undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

®-2-(Naphthalen-2-yl)-2,3-dihydrofuran has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of various materials and chemicals

Mechanism of Action

The mechanism of action of ®-2-(Naphthalen-2-yl)-2,3-dihydrofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-2-(Naphthalen-2-yl)-2,3-dihydrofuran include other naphthalene derivatives and dihydrofuran derivatives. Examples include:

  • 2-(Naphthalen-2-yl)furan
  • 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

Uniqueness

What sets ®-2-(Naphthalen-2-yl)-2,3-dihydrofuran apart from these similar compounds is its unique structural combination of a naphthalene ring and a dihydrofuran ring. This unique structure imparts specific chemical and physical properties that make it valuable for various applications .

Properties

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

(2R)-2-naphthalen-2-yl-2,3-dihydrofuran

InChI

InChI=1S/C14H12O/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14/h1-5,7-10,14H,6H2/t14-/m1/s1

InChI Key

UKPUMDLVNAKFTB-CQSZACIVSA-N

Isomeric SMILES

C1C=CO[C@H]1C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1C=COC1C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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